molecular formula C7H9Cl3N2O2S B13515344 5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride

5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride

Cat. No.: B13515344
M. Wt: 291.6 g/mol
InChI Key: RCGIWHCFCLBCAT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, two chlorine atoms, and a sulfonamide group attached to a benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride typically involves multiple steps:

    Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting aminomethyl compound is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Catalysts and Reagents: High-purity reagents and catalysts are used to ensure the desired yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-chlorobenzene-1-sulfonamide hydrochloride: Similar structure but with one chlorine atom.

    5-(Aminomethyl)-2,4-dibromobenzene-1-sulfonamide hydrochloride: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9Cl3N2O2S

Molecular Weight

291.6 g/mol

IUPAC Name

5-(aminomethyl)-2,4-dichlorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C7H8Cl2N2O2S.ClH/c8-5-2-6(9)7(14(11,12)13)1-4(5)3-10;/h1-2H,3,10H2,(H2,11,12,13);1H

InChI Key

RCGIWHCFCLBCAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)CN.Cl

Origin of Product

United States

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